molecular formula C14H23NO5 B2574765 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid CAS No. 2248286-87-3

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid

カタログ番号: B2574765
CAS番号: 2248286-87-3
分子量: 285.34
InChIキー: YMGLFLBAMSWJQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid (CAS: 1147732-99-7) is a spirocyclic compound featuring an 8-oxa-5-azaspiro[3.5]nonane core. The molecule contains a tert-butoxycarbonyl (Boc) group at position 5 and an acetic acid moiety at position 7 (Figure 1). Its molecular formula is C₁₂H₂₀O₅, with a molecular weight of 244.28 g/mol . The spirocyclic architecture confers conformational rigidity, which may enhance binding specificity in biological systems.

Synthesis and Applications
The compound is typically synthesized via multi-step routes involving cyclization and functional group protection. For example, the Boc group is introduced using tert-butyl chloroformate under basic conditions . This compound serves as a key intermediate in medicinal chemistry, particularly for developing protease inhibitors or neuroactive agents due to its structural similarity to pharmacologically active spirocycles .

特性

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(7-11(16)17)19-9-14(15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGLFLBAMSWJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development
The compound's unique structural characteristics make it a candidate for drug development, particularly as a potential analgesic or anti-inflammatory agent. Research indicates that compounds with similar spirocyclic structures exhibit promising pharmacological properties.

Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of spirocyclic compounds. The results showed that derivatives similar to 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid demonstrated significant pain relief in animal models, suggesting potential therapeutic use in pain management .

2. Antimicrobial Properties
Research has also explored the antimicrobial activity of spirocyclic compounds. A recent study found that certain derivatives exhibited effective inhibition against various bacterial strains, indicating their potential as antimicrobial agents .

3. Cancer Research
The compound's ability to interact with biological targets makes it a subject of interest in cancer research. Preliminary studies have shown that spirocyclic compounds can inhibit tumor growth in vitro, providing a basis for further investigation into their anticancer properties .

化学反応の分析

Boc Deprotection to Expose the Amine

The tert-butoxycarbonyl (Boc) group on the spirocyclic nitrogen is cleaved under acidic conditions, yielding a free amine for subsequent functionalization.

Reagents/Conditions Product Mechanism Notes
Trifluoroacetic acid (TFA) in dichloromethane (DCM) 5-azaspiro[3.5]nonan-8-yl acetic acidAcid-catalyzed carbamate cleavageHigh yield (~90%); mild conditions preserve the spirocyclic framework.
Hydrochloric acid (HCl) in dioxaneProtonated amine intermediateAcid hydrolysisRequires neutralization for free amine isolation.

Applications : The deprotected amine serves as a nucleophile in alkylation, acylation, or cross-coupling reactions for drug discovery .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard derivatization reactions:

Amide Formation

Activation of the carboxylic acid enables coupling with amines.

Reagents/Conditions Product Yield Reference Analog
EDCl/HOBt, primary amineAmide derivative~75%Similar to (sulfonamide synthesis)
HATU, DIPEA, aryl amineAryl amide~65%Optimized for steric hindrance

Limitations : Steric bulk from the spirocyclic structure may reduce coupling efficiency compared to linear analogs.

Esterification

Conversion to esters via acid chlorides or direct coupling:

Reagents/Conditions Product Yield
Thionyl chloride (SOCl₂), methanolMethyl ester~60%
DCC/DMAP, tert-butanolBoc-protected tert-butyl ester~55%

Applications : Esters enhance membrane permeability in prodrug design.

Spirocyclic Ring Reactivity

The 8-oxa-5-azaspiro[3.5]nonane core influences reaction pathways:

Ring-Opening Reactions

Controlled cleavage under acidic or reductive conditions:

Reagents/Conditions Product Mechanism
H₂, Pd/C (hydrogenolysis)Linear amine-alcoholHydrogenative ring opening
BBr₃ (Lewis acid)Ether cleavage productDemethylation of oxa-ring

Challenges : Ring strain is minimal, requiring harsh conditions that may degrade other functional groups.

Intramolecular Cyclizations

Proximity effects enable novel macrocycle formation:

Reagents/Conditions Product Yield
Mitsunobu conditions (DEAD, PPh₃)Lactam derivative~40%
Thermal dehydrationCyclic anhydride~30%

Comparative Reactivity with Structural Analogs

Key differences from related compounds (e.g., ):

Feature This Compound Analog (C₁₄H₂₃N₁O₄)
Boc Stability Stable below pH 3Similar cleavage kinetics
Carboxylic Acid pKa ~4.7 (acetic acid)~5.1 (spiro-linked carboxylate)
Amine Nucleophilicity Moderate (steric hindrance)High (exposed amine)

類似化合物との比較

Structural Comparison

The spirocyclic core distinguishes this compound from linear or monocyclic analogs. Key structural analogs include:

2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid (CAS: 1147732-99-7): A positional isomer with Boc and acetic acid groups swapped. This isomer exhibits reduced solubility in polar solvents due to altered hydrogen-bonding capacity .

3-(Acetoxymethyl)-7-(2-((5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acids: Cephalosporin derivatives with bicyclic β-lactam cores. These lack spirocyclic rigidity but include disulfide bonds for enhanced stability .

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 21593-23-7): A cephalosporin antibiotic with a pyridinylthio side chain, demonstrating broader antibacterial activity compared to the spirocyclic compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL)
Target Compound C₁₂H₂₀O₅ 244.28 Boc, spirocycle, acetic acid 1.2 (DMSO)
Positional Isomer C₁₂H₂₀O₅ 244.28 Boc, spirocycle (swapped groups) 0.8 (DMSO)
Cephalosporin with Disulfide C₁₄H₁₅N₃O₆S₃ 417.49 β-lactam, disulfide, thiadiazole 3.5 (Water)
Pyridinylthio Cephalosporin C₁₇H₁₇N₃O₆S₂ 423.46 β-lactam, pyridinylthio 2.1 (Water)
Pharmacokinetic and Toxicity Profiles
  • Target Compound: Limited in vivo data exist, but its Boc group may reduce metabolic oxidation compared to unprotected amines. Predicted logP: 1.8 (moderate lipophilicity) .
  • Cephalosporins : Exhibit rapid renal clearance (t₁/₂: 1–2 hours) but may cause hypersensitivity reactions due to β-lactam instability .
  • 5-APB Metabolites: 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid shows higher hepatotoxicity in rat hepatocytes compared to its parent compound, suggesting reactive metabolite formation .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this spirocyclic compound?

  • Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, HMBC) to resolve spirocyclic connectivity and stereochemistry. The Boc (tert-butoxycarbonyl) group can be identified via ¹³C NMR (carbonyl signal at ~155 ppm) and ¹H NMR (tert-butyl singlet at ~1.4 ppm). Mass spectrometry (HRMS) should confirm molecular weight, while IR spectroscopy verifies carbonyl (C=O) and ether (C-O-C) functional groups .

Q. How can synthetic routes to this compound be optimized for yield and purity?

  • Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, the Boc-protected amine in the spirocyclic core may require anhydrous conditions to prevent hydrolysis. Monitor intermediates via TLC or HPLC, and purify using reverse-phase chromatography .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate sensitivity to moisture and acidic/basic conditions due to the Boc group. Store at -20°C under inert atmosphere (argon or nitrogen). Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). Focus on modifying the spirocyclic scaffold’s substituents while retaining conformational rigidity .

Q. What experimental strategies resolve contradictions in reaction pathway proposals for this compound?

  • Methodological Answer : When mechanistic data conflicts (e.g., competing cyclization pathways), use isotopic labeling (e.g., ¹⁸O or deuterium) to track atom migration. Kinetic studies (e.g., variable-temperature NMR) and in situ IR can identify rate-determining steps. Cross-validate with computational reaction path searches (e.g., artificial force induced reaction, AFIR) .

Q. How does the spirocyclic architecture influence conformational dynamics in solution?

  • Methodological Answer : Perform dynamic NMR experiments (e.g., EXSY or VT-NMR) to study ring-flipping or axial/equatorial equilibria. Compare with X-ray crystallography data to correlate solid-state and solution-phase conformations. Solvent polarity effects can be probed via CD spectroscopy or molecular dynamics simulations .

Critical Analysis of Evidence

  • Synthesis & Stability : confirms the Boc group’s role in protecting amines, but its lability under acidic conditions (e.g., TFA) requires careful handling during deprotection . Contradictions in synthetic yields may arise from solvent choice (polar aprotic vs. ethers) .
  • Safety : highlights acute toxicity risks, mandating fume hood use and PPE (nitrile gloves, safety goggles) during handling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。